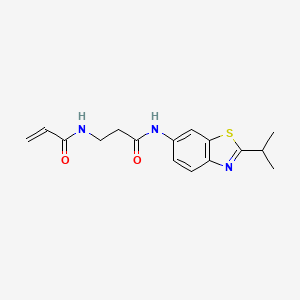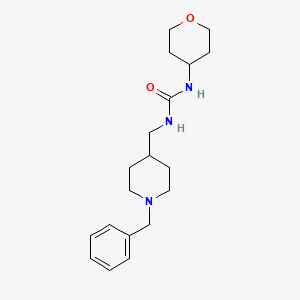![molecular formula C16H16N4O2S B2483178 5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol CAS No. 933861-07-5](/img/structure/B2483178.png)
5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol" belongs to a class of organic compounds known for their heterocyclic structure, which often exhibits a wide range of biological activities. The presence of both pyrimidinol and oxadiazole moieties suggests potential for diverse chemical reactivity and interactions, making it an interesting subject for synthesis and study in organic chemistry and possibly in pharmacology.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from basic building blocks such as amino acids, aldehydes, and ketones. A common approach for synthesizing such complex molecules involves the stepwise construction of the heterocyclic rings followed by the introduction of substituents through reactions like alkylation, acylation, and sulfanylation. Specific methods for synthesizing closely related compounds have been described, involving reactions under both conventional and unconventional conditions, leading to the formation of desired heterocyclic structures with high yields and purity (Bassyouni & Fathalla, 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a molecule. For compounds with similar structures, analyses have revealed intricate details about bond lengths, angles, and molecular conformations. These studies are crucial for understanding the relationship between molecular structure and reactivity or biological activity. For instance, single-crystal X-ray structure analysis has been used to confirm the molecular structure and arrangement of similar heterocyclic compounds, shedding light on their potential reactivity and interactions (Attia et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The chemical compound 5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol, while not directly found in the literature, relates closely to research focused on synthesizing novel compounds with potential biological activities. Studies in this field typically involve the synthesis of derivatives that incorporate various heterocyclic moieties, such as 1,3,4-oxadiazole, pyrimidinone, and thiadiazole, due to their promising biological activities.
One study discusses the synthesis of novel 1H-1,4-diazepine derivatives from a series of pyrazolo[4,3-d]pyrimidin-7-one compounds, showcasing their antimicrobial, antifungal, and anthelmintic activity (Rajesh Kumar & Y. Joshi, 2010). Such research highlights the interest in synthesizing and testing heterocyclic compounds for various biological applications.
Antibacterial Evaluation
Another study aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This involved reacting a precursor with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, which were then tested for their antibacterial activity. The research found several compounds with high activities, indicating the potential for novel antibacterial therapies (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Corrosion Inhibition and Protective Layers
A study on 1,3,4-oxadiazole derivatives, specifically focusing on their corrosion inhibition properties for mild steel in sulfuric acid, provides insight into the compound's application beyond biological activities. These inhibitors demonstrate protective layer formation on mild steel, suggesting their utility in industrial applications to prevent corrosion (P. Ammal, M. Prajila, & A. Joseph, 2018).
Anticancer and Anti-Helicobacter Pylori Activities
Research on compounds derived from 1H-benzimidazol-2-ylsulfanyl and their effectiveness against Helicobacter pylori showcases the potential of these compounds in treating infections caused by this pathogen. The studies highlight the selective activity of these compounds against H. pylori, offering a foundation for developing new treatments for associated gastric diseases (D. Carcanague et al., 2002).
Eigenschaften
IUPAC Name |
5-ethyl-4-methyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-12-10(2)17-16(19-15(12)21)23-9-13-18-14(20-22-13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPJQPMDOSNULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(isopropoxyimino)methyl]malonamide](/img/structure/B2483104.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)



![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)
